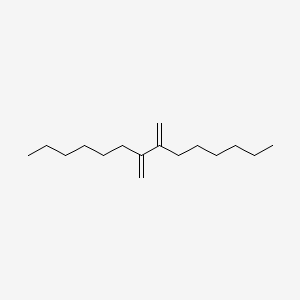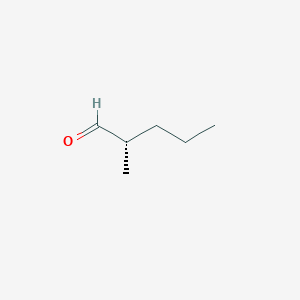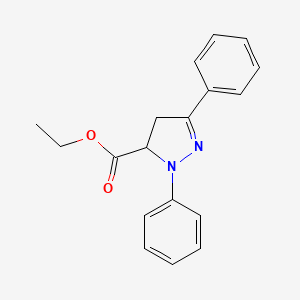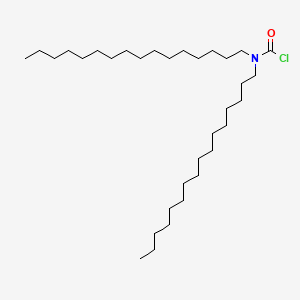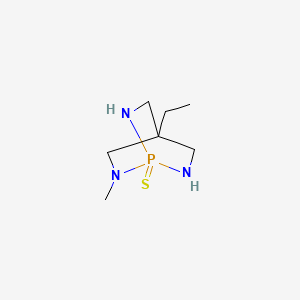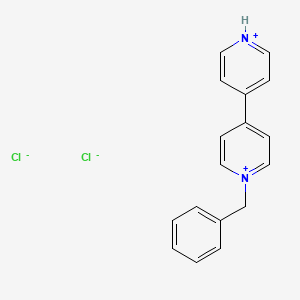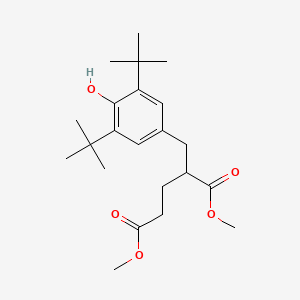![molecular formula C12H14O2 B14420798 Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy- CAS No. 80251-97-4](/img/structure/B14420798.png)
Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[420]octa-1,3,5-triene-7-propanal, 3-methoxy- is a complex organic compound characterized by its bicyclic structure This compound is part of the bicyclo[42
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process, allowing for the consistent production of high-quality Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy-.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of aldehydes or ketones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under different conditions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions typically occur under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). These reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions). These reactions can occur under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy- can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of halogenated compounds or ethers.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of biochemical pathways and as a probe to investigate the interactions between biomolecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: This compound shares the same bicyclic structure but lacks the propanal and methoxy functional groups.
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: This compound has a carboxylic acid group instead of the propanal group.
Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate: This compound has a methyl ester group instead of the propanal group.
Uniqueness
Bicyclo[420]octa-1,3,5-triene-7-propanal, 3-methoxy- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
80251-97-4 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(3-methoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)propanal |
InChI |
InChI=1S/C12H14O2/c1-14-11-4-5-12-9(3-2-6-13)7-10(12)8-11/h4-6,8-9H,2-3,7H2,1H3 |
InChI Key |
MHDVNPVTZBMALU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C2)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


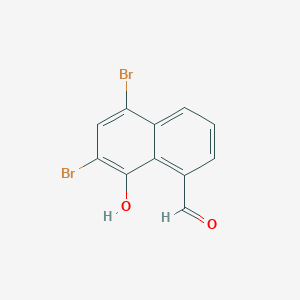
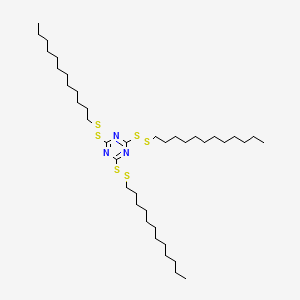
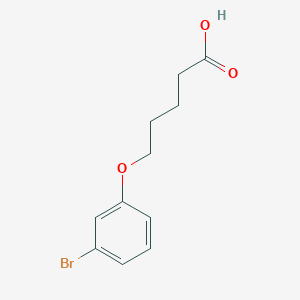
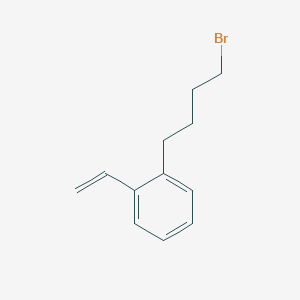
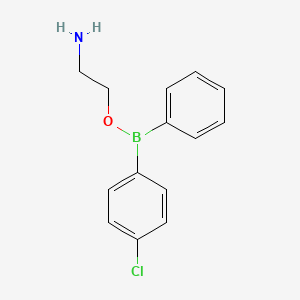
![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
